molecular formula C21H18N4O2S B11194942 Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11194942
M. Wt: 390.5 g/mol
InChI Key: JMCJSWSTSXWOJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a benzylsulfanyl group at position 2, a phenyl group at position 7, and an ethyl carboxylate ester at position 6 (Fig. 1). This compound is synthesized via a three-component condensation of 3-amino-5-benzylsulfanyl-1,2,4-triazole, aromatic aldehydes (e.g., benzaldehyde), and β-keto esters (e.g., ethyl acetoacetate) under microwave-assisted conditions . Its crystal structure reveals a nearly planar triazolopyrimidine core with π-π stacking interactions, which may contribute to biological activity .

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 2-benzylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H18N4O2S/c1-2-27-19(26)17-13-22-20-23-21(28-14-15-9-5-3-6-10-15)24-25(20)18(17)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3

InChI Key

JMCJSWSTSXWOJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=CC=C3)N=C1)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Three-Component Condensation Reactions

The most widely reported synthesis of ethyl 2-(benzylsulfanyl)-7-phenyltriazolo[1,5-a]pyrimidine-6-carboxylate involves a one-pot, three-component reaction between 3-amino-5-benzylthio-1,2,4-triazole, aromatic aldehydes (e.g., benzaldehyde), and β-keto esters (e.g., ethyl acetoacetate). This method leverages the inherent reactivity of β-keto esters to form enamine intermediates, which subsequently cyclize with triazole derivatives.

Reaction Conditions and Optimization

  • Solvent: Ethanol is preferred for its balance of polarity and boiling point, facilitating both dissolution and reflux.

  • Catalyst: Acidic conditions (e.g., BF₃·Et₂O) enhance imine formation, while microwave irradiation reduces reaction times from hours to minutes.

  • Temperature and Time: Conventional heating at 80°C for 6–8 hours yields 70–85% product, whereas microwave-assisted synthesis at 323 K achieves >90% yield in 30 minutes.

Mechanistic Pathway

  • Enamine Formation: The β-keto ester reacts with the aldehyde to form an enamine via Knoevenagel condensation.

  • Cyclization: The enamine attacks the triazole’s amino group, leading to ring closure and formation of the triazolopyrimidine core.

  • Aromatization: Elimination of water generates the fully conjugated system, stabilized by π-stacking interactions observed in crystallographic studies.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior method for synthesizing triazolopyrimidines, offering rapid heating and improved reaction efficiency. A representative procedure involves irradiating a mixture of 3-amino-5-benzylthio-1,2,4-triazole (1 mmol), benzaldehyde (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol (3 mL) at 323 K for 30 minutes.

Advantages Over Conventional Methods

  • Yield Enhancement: 94–99% isolated yields compared to 70–85% with thermal heating.

  • Reduced Byproducts: Limited decomposition pathways due to shorter reaction times.

Table 1: Comparative Yields Under Varied Conditions

MethodTemperature (°C)Time (min)Yield (%)
Conventional8036078
Microwave503094
Solvent-Free1002088

Solvent-Free and Green Chemistry Approaches

Eco-Friendly Synthesis

Recent protocols avoid organic solvents by employing neat conditions or ionic liquids. For example, grinding 3-amino-5-benzylthio-1,2,4-triazole, benzaldehyde, and ethyl acetoacetate with a catalytic amount of p-toluenesulfonic acid (PTSA) at 100°C for 20 minutes yields 88% product. This method aligns with green chemistry principles by eliminating solvent waste and reducing energy consumption.

Key Considerations

  • Catalyst Load: 10 mol% PTSA optimizes reaction kinetics without requiring excess acid.

  • Scalability: Demonstrated at 30 mmol scale with consistent yields (>90%).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The compound’s structure is validated through:

  • 1H NMR (CDCl₃): δ 10.89 (s, 1H, NH), 7.14–7.41 (m, 9H, aromatic), 4.02 (q, 2H, OCH₂CH₃), 1.08 (t, 3H, CH₃).

  • X-ray Crystallography: Reveals a planar triazolopyrimidine core with π-stacking interactions (centroid distances: 3.63–3.88 Å) stabilizing the crystal lattice.

Table 2: Key Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle89.45° (vs. C₆H₅Cl)

Applications and Derivative Synthesis

Biological Relevance

While beyond this report’s scope, preliminary studies suggest antimicrobial and anticancer activities linked to the triazolopyrimidine scaffold. Derivatives with electron-withdrawing groups (e.g., –Cl, –CN) exhibit enhanced potency, guiding future synthetic efforts .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups.

Conditions Product Yield Catalyst/Reagent
2M NaOH, reflux, 6 hrs2-(Benzylsulfanyl)-7-phenyl triazolo[1,5-a]pyrimidine-6-carboxylic acid89%Sodium hydroxide
H2SO4 (conc.), ethanol, Δ Same carboxylic acid78%Sulfuric acid

Mechanism:

  • Base-mediated : Nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by elimination of ethoxide.

  • Acid-mediated : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring allows substitution at the C-5 or C-7 positions under catalytic conditions.

Nucleophile Conditions Product Yield
Ammonia (NH3)DMF, 100°C, 12 hrs 5-Amino-2-(benzylsulfanyl)-7-phenyl triazolo[1,5-a]pyrimidine-6-carboxylate73%
Methylamine (CH3NH2)Ethanol, reflux, 8 hrs 5-(Methylamino)-substituted derivative68%

Key factors:

  • Electron-withdrawing groups (e.g., triazole) enhance ring activation.

  • Solvent polarity influences reaction rate and selectivity .

Sulfur-Based Reactivity

The benzylsulfanyl group participates in oxidation and alkylation reactions.

Oxidation to Sulfone

Oxidizing Agent Conditions Product Yield
H2O2, AcOHRT, 24 hrs2-(Benzylsulfonyl)-7-phenyl triazolo[1,5-a]pyrimidine-6-carboxylate82%
m-CPBACH2Cl2, 0°C, 2 hrs Same sulfone91%

Alkylation at Sulfur

Reaction with alkyl halides forms thioether derivatives:

  • Example : Benzyl bromide in THF with NaH yields 2-(dibenzylsulfanyl)-substituted product (64% yield).

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the triazolo-pyrimidine core undergoes ring-opening:

  • Example : Treatment with HCl (12M) at 120°C for 5 hrs produces a pyrimidine-2-thiol derivative (57% yield) via cleavage of the triazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit potent antimicrobial effects. Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been evaluated for its antibacterial properties against various strains of bacteria. Studies have demonstrated that derivatives in this class can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

The compound has also shown promise as an anticancer agent. A study highlighted that triazolopyrimidine derivatives can suppress the ERK signaling pathway, which is crucial in cancer cell proliferation and survival . This mechanism suggests that this compound could be further developed for cancer treatment.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, research has indicated potential anti-inflammatory effects associated with triazolopyrimidine compounds. These effects may be attributed to the modulation of inflammatory mediators and pathways involved in chronic inflammation .

Case Study 1: Antibacterial Evaluation

In a comparative study on the antibacterial activity of various triazolopyrimidine derivatives, this compound was tested against clinical isolates of E. coli and S. aureus. The results indicated significant inhibition at concentrations as low as 10 μg/mL, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity Assessment

A recent study focused on the synthesis and biological evaluation of triazolopyrimidine derivatives for anticancer activity. This compound exhibited cytotoxicity against several cancer cell lines with IC50 values in the micromolar range. This positions the compound as a candidate for further pharmacological studies aimed at cancer therapy .

Comparative Data Table

Property This compound Standard Antibiotics
Antibacterial MIC10 μg/mL (against E. coli and S. aureus)Varies (typically >20 μg/mL)
Anticancer IC50Micromolar range (specific values vary by cell line)Varies widely
Anti-inflammatoryModulates inflammatory pathwaysDepends on specific drug

Mechanism of Action

The mechanism of action of ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, such as enzymes involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural Variations and Substituent Effects

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent positions and electronic properties. Below is a comparative analysis of key analogues:

Key Observations :

Position 2 Substituents :

  • The benzylsulfanyl group in the target compound enhances electron density and may improve binding to hydrophobic pockets in biological targets. In contrast, methylthio (12i) or 4-chlorobenzylsulfanyl (CAS 921068-82-8) groups modify lipophilicity and steric bulk, affecting bioavailability .
  • Halogenated derivatives (e.g., 4-Cl-benzylsulfanyl) exhibit higher metabolic stability due to reduced oxidative metabolism .

Oxo groups (e.g., 12i, 13d) increase polarity, improving aqueous solubility but reducing membrane permeability .

Synthetic Methods :

  • Microwave-assisted synthesis (target compound) offers rapid, high-yield routes compared to traditional methods (e.g., ionic liquid conditions in ) .
  • Regioselectivity is influenced by reaction conditions; acidic environments favor dihydro derivatives (e.g., compounds 10, 11 in ) .

Physicochemical Properties

  • Solubility: The ethyl carboxylate at position 6 (target) improves water solubility compared to methyl esters () but less than morpholino derivatives (12j) .
  • Crystallinity : Planar triazolopyrimidine cores (target, ) facilitate π-π stacking, enhancing crystal packing and stability .

Biological Activity

Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 921153-53-9) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O2SC_{21}H_{18}N_{4}O_{2}S with a molecular weight of 390.5 g/mol. The compound features a triazolo-pyrimidine core structure, which is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted that derivatives of triazolo-pyrimidines possess antibacterial activity against various pathogens. For instance, certain related compounds demonstrated moderate to good antibacterial activity against multiple bacterial strains, suggesting that the triazolo-pyrimidine scaffold may be crucial for this activity .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Mercapto-substituted triazoles have shown promising results in inhibiting cancer cell proliferation, particularly against breast cancer cell lines such as MCF-7. In vitro studies have indicated that these compounds can induce cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzylsulfanyl derivativesModerate to good antibacterial activity
AnticancerMercapto-substituted triazolesCytotoxicity against MCF-7 cells
AnticonvulsantN'-benzyl derivativesSignificant anticonvulsant activity

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that substituents on the benzyl group and variations in the triazole and pyrimidine rings can enhance or diminish biological efficacy. For example, changes in the substituents on the benzene ring have been correlated with increased potency against specific cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves a multi-step process that includes:

  • Condensation Reaction : A mixture of 3-amino-5-benzylthio-1,2,4-triazole with aromatic aldehydes and ethyl cyanoacetate is subjected to microwave irradiation.
  • Recrystallization : The resultant product is purified through recrystallization from ethanol to yield the target compound.

This method has been noted for its efficiency and eco-friendliness compared to traditional synthesis routes .

Case Studies and Research Findings

Several studies have documented the biological activities of triazolo-pyrimidine derivatives:

  • A study published in MDPI highlighted the cytotoxic effects of mercapto-substituted triazoles against MCF-7 breast cancer cells and compared their efficacy with cisplatin .
  • Another investigation into the structure-activity relationships revealed that specific substitutions on the benzene ring significantly enhanced anticancer properties .

Q & A

Basic: What is the optimal synthetic route for this compound?

Methodological Answer:
The compound is synthesized via a three-component condensation reaction under microwave irradiation. Reactants include 3-amino-5-benzylthio-1,2,4-triazole, an aromatic aldehyde (e.g., 2-chlorobenzaldehyde), and a β-keto ester (e.g., ethyl acetoacetate) in ethanol. Microwave conditions (323 K, 30 min) enhance reaction efficiency compared to conventional heating. Post-reaction, the product is recrystallized from ethanol or acetone for purity .

Key Reaction Parameters:

ComponentQuantity/Concentration
3-Amino-5-benzylthio-triazole1 mmol
Aromatic aldehyde1 mmol
β-Keto ester1 mmol
Solvent (EtOH)3 mL
Microwave conditions323 K, 30 min

Advanced: How can regioselectivity challenges be addressed during synthesis?

Methodological Answer:
Regioselectivity in triazolopyrimidine synthesis depends on reaction conditions. For example:

  • Acidic vs. Ionic Conditions: Adjusting pH or solvent polarity can shift selectivity toward 4,7-dihydro derivatives or fully aromatic systems. demonstrates that ionic liquid media favor dihydro intermediates, while acidic conditions promote aromatization .
  • Substituent Effects: Electron-withdrawing groups on aldehydes (e.g., 2-chloro) stabilize specific intermediates, directing regioselectivity .

Example Regioselective Outcomes:

ConditionProduct Formed
Ionic liquidDihydrotriazolopyrimidine (e.g., 10 or 11 in )
Acidic mediaAromatic triazolopyrimidine

Basic: What spectroscopic and crystallographic methods validate the structure?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (CDCl3_3) confirms functional groups, e.g., aromatic protons (δ 7.14–7.41 ppm), methyl groups (δ 2.59 ppm), and ester protons (δ 4.02 ppm) .
  • X-Ray Crystallography: Single-crystal analysis reveals planar triazolopyrimidine rings (max deviation: 0.034 Å) and dihedral angles (87–89°) between substituents. π-π stacking (centroid distances: 3.63–3.88 Å) stabilizes the crystal lattice .

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